(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-chloro-2-methoxyphenyl substituent. This compound belongs to a class of bioactive molecules where stereochemistry and substituent positioning significantly influence pharmacological properties.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
RBPSTBRJXKDLFL-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium borohydride in the presence of a chiral catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL has various scientific research applications, including:
Medicinal Chemistry: Potential use as a chiral building block for the synthesis of pharmaceutical compounds.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Organic Synthesis: Use as a chiral auxiliary or catalyst in asymmetric synthesis.
Material Science: Exploration of its properties for the development of new materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry Matters : The (1S,2S) configuration optimizes spatial alignment for interactions in chiral environments, as seen in enzyme inhibitors or receptor agonists. Diastereomers like (1S,2R) () may exhibit reduced activity due to mismatched stereochemistry .
- Halogen Effects : Chlorine’s larger size and polarizability enhance binding affinity in hydrophobic pockets compared to fluorine (). However, fluorine’s electronegativity improves metabolic stability .
- Substituent Positioning : Ortho-substituted groups () introduce steric effects that may hinder binding but improve selectivity for bulkier targets .
- Multi-Halogenation : Compounds like ’s trifluorophenyl derivative show promise in enhancing pharmacokinetic profiles but require balancing solubility challenges .
Biological Activity
(1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, hydroxyl group, and a substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 215.67 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding.
Chemical Structure and Properties
The compound's stereochemistry is defined by the (1S,2S) configuration, which influences its biological activity. The presence of the chloro and methoxy groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.67 g/mol |
| Boiling Point | 362.3 ± 42.0 °C |
| Density | 1.218 ± 0.06 g/cm³ |
| pKa | 12.45 ± 0.45 |
Biological Activity
Research indicates that (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL exhibits potential as a lead compound in drug development due to its ability to modulate enzyme activity and interact with specific receptors.
The mechanism of action is hypothesized to involve:
- Hydrogen bonding : Interactions with active sites of enzymes or receptors.
- Hydrophobic interactions : Stabilization of binding through non-polar regions.
These interactions are crucial for understanding the compound's effects on various biochemical pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL with specific enzymes have shown promising results in modulating enzyme kinetics, suggesting its potential as an inhibitor or activator in metabolic pathways .
- Receptor Binding Assays :
- Comparative Studies :
Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL | Contains a fluoro group instead of chloro | Different reactivity and binding characteristics |
| (1R,2S)-1-Amino-1-(4-chloro-2-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Affects solubility and biological interactions |
| (1R,2S)-1-Amino-1-(phenyl)propan-2-OL | Lacks halogen substitutions | Different chemical properties due to absence of substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
